molecular formula C11H13N3 B2851698 2-(1H-imidazol-2-yl)-1-phenylethan-1-amine CAS No. 923105-35-5

2-(1H-imidazol-2-yl)-1-phenylethan-1-amine

Cat. No. B2851698
CAS RN: 923105-35-5
M. Wt: 187.246
InChI Key: UILZJHCFDFUHKX-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Chemical Reactions Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antibacterial Applications

The imidazole ring present in “2-(1H-imidazol-2-yl)-1-phenylethan-1-amine” is known for its antibacterial properties. This compound can be utilized in the development of new antibacterial agents, particularly against resistant strains of bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or protein synthesis inhibition .

Antitumor Activity

Imidazole derivatives, including “2-(1H-imidazol-2-yl)-1-phenylethan-1-amine”, have shown potential in antitumor activity. They can act as inhibitors of cancer cell growth and proliferation. Research has focused on synthesizing imidazole-containing compounds that target specific pathways involved in tumor development .

Anti-neoplastic Properties

Similar to its antitumor applications, this compound’s anti-neoplastic properties make it a candidate for cancer therapy. It may work by inducing apoptosis in neoplastic cells or by inhibiting angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors .

PTP1B Inhibitory Action

“2-(1H-imidazol-2-yl)-1-phenylethan-1-amine” can serve as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which is a target for the treatment of type 2 diabetes and obesity. PTP1B inhibitors can enhance insulin signaling and glucose homeostasis .

Chemosensors

This compound can be used to develop chemosensors for detecting various ions and molecules. For instance, imidazole derivatives can be used as sensors for hypochlorite and copper ions, which have applications in environmental monitoring and diagnostics .

Carbene Pincer Ligands

In coordination chemistry, “2-(1H-imidazol-2-yl)-1-phenylethan-1-amine” can be used to synthesize carbene pincer ligands. These ligands are valuable in catalysis, including applications in cross-coupling reactions and hydrogenation processes .

Antioxidants for Lubricants

The antioxidant properties of imidazole derivatives make them suitable for use in lubricants. They can protect against oxidation, which extends the life of lubricating oils and improves the efficiency of machinery .

Synthesis of Perimidines

Lastly, this compound can be involved in the synthesis of perimidines, which are π-amphoteric tricyclic aromatic heterocycles with a wide range of applications, including electronics and materials science .

Mechanism of Action

Target of Action

Compounds containing the imidazole moiety have been known to interact with a broad range of targets due to their versatile chemical and biological properties . For instance, imidazole derivatives have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been reported to interact with their targets in various ways, leading to a wide range of biological effects . For example, some imidazole derivatives have been found to inhibit the proliferation of certain cancer cell lines .

Biochemical Pathways

It’s worth noting that imidazole derivatives have been found to interact with the v600e-braf kinase, a major protein target involved in various types of human cancers .

Pharmacokinetics

A study on 2-(1h-imidazol-2-yl) pyridine derivatives as potential v600e-braf inhibitors revealed favorable pharmacological properties based on lipinski’s and veber’s drug-likeness rules for oral bioavailability and admet properties .

Result of Action

Imidazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may induce various molecular and cellular changes .

Action Environment

It’s worth noting that the properties of imidazole derivatives can be modified through substituent manipulations at certain peripheral positions, suggesting that their action could potentially be influenced by environmental factors .

Safety and Hazards

For 2-(1H-IMIDAZOL-2-YL)ETHANOL, it is recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

Future Directions

There is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

2-(1H-imidazol-2-yl)-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-10(8-11-13-6-7-14-11)9-4-2-1-3-5-9/h1-7,10H,8,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILZJHCFDFUHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NC=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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